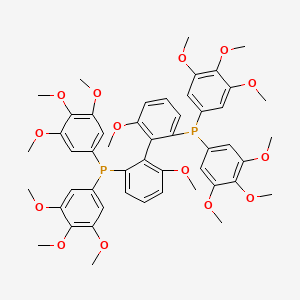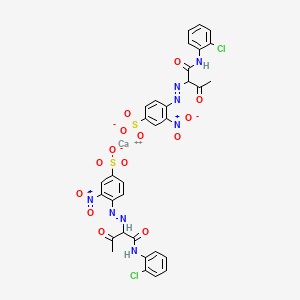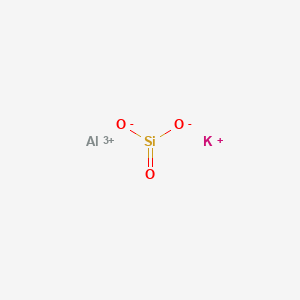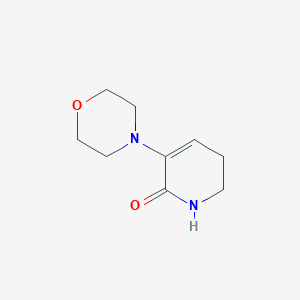
6-Methoxy-3(2H)-isoquinolinone
Descripción general
Descripción
Isoquinolinones are a type of chemical compound found in a variety of biological and synthetic contexts. They are part of a larger class of compounds known as quinolinones, which are characterized by a two-ring structure with a nitrogen atom .
Synthesis Analysis
The synthesis of isoquinolinones can vary greatly depending on the specific compound. Generally, they can be synthesized through methods such as the Pictet-Spengler reaction, Bischler-Napieralski reaction, or through various cyclization reactions .Molecular Structure Analysis
Isoquinolinones have a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The position and nature of any additional functional groups (like the methoxy group in 6-Methoxy-3(2H)-isoquinolinone) can greatly influence the compound’s properties .Chemical Reactions Analysis
Again, the specific reactions that 6-Methoxy-3(2H)-isoquinolinone can undergo would depend on its exact structure and the conditions. Isoquinolinones, in general, can undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 6-Methoxy-3(2H)-isoquinolinone would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the compound’s overall shape and size, and its charge distribution .Aplicaciones Científicas De Investigación
Hemolytic Activity Analysis
One study investigated the effects of 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH), a derivative of 6-Methoxy-3(2H)-isoquinolinone, on rat erythrocytes. This research highlighted the compound's potential in inducing hemolytic activity, which is crucial for understanding its impact on red blood cells. The study revealed that MAQ-NOH could cause hemolysis through peroxidative damage to the lipid component of the red cell membrane, a mechanism that could be enhanced in the presence of reduced glutathione levels. Such insights are vital for the development of safer drugs and understanding the hemolytic risk of new compounds (Bolchoz, Morrow, Jollow, & McMillan, 2002).
Cytotoxic Evaluation for Cancer Research
Another area of application involves the synthesis and evaluation of isoquinolinequinone derivatives for their cytotoxic activity against various cancer cell lines. A study synthesized derivatives of 6-Methoxy-3(2H)-isoquinolinone and tested them for their antitumor activity. Compounds exhibited moderate to high potency against several human tumor cell lines, including gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. This research provides a foundation for the development of novel anticancer agents based on the structural framework of 6-Methoxy-3(2H)-isoquinolinone, highlighting its potential as a versatile scaffold for drug discovery (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Exploration of Melatonin Receptor Binding
Further research explored derivatives of 6-Methoxy-3(2H)-isoquinolinone for their affinity and activity at melatonin receptors. This study synthesized and evaluated various analogues to understand the binding site of the melatonin receptor better, aiming at the development of potential therapeutic agents for sleep and circadian rhythm disorders. The findings from such studies contribute to the pharmacological modulation of melatonin receptors, providing insights into the therapeutic potential of 6-Methoxy-3(2H)-isoquinolinone derivatives in sleep medicine and psychiatry (Faust et al., 2000).
Radiolabeling for Imaging Applications
Another innovative application involves the synthesis of radiolabeled compounds based on 6-Methoxy-3(2H)-isoquinolinone for potential use in imaging. One study developed a method for preparing 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, aiming to image excessive activation of poly(ADP-ribose) synthetase (PARS) using positron emission tomography (PET). This approach highlights the utility of 6-Methoxy-3(2H)-isoquinolinone derivatives in the development of diagnostic tools for diseases associated with PARS activation, offering new avenues for medical imaging and disease diagnosis (Miyake et al., 2000).
Safety And Hazards
Direcciones Futuras
The future directions for research on a compound like 6-Methoxy-3(2H)-isoquinolinone would likely depend on its biological activity. If it shows promising activity in preliminary studies, future research could involve further studying its mechanism of action, optimizing its structure for increased activity, or investigating its potential uses in medicine or other fields .
Propiedades
IUPAC Name |
6-methoxy-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWRCWZNJABOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=O)NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615760 | |
| Record name | 6-Methoxyisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2H-isoquinolin-3-one | |
CAS RN |
51463-14-0 | |
| Record name | 6-Methoxyisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)



